N-Spiro[2.2]pentan-2-ylbenzamide
Description
Properties
IUPAC Name |
N-spiro[2.2]pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11(9-4-2-1-3-5-9)13-10-8-12(10)6-7-12/h1-5,10H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOFXNOQKRPUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Spiro[2.2]pentan-2-ylbenzamide typically involves the formation of the spiro[2.2]pentane core followed by the introduction of the benzamide group. One common method involves the photochemical synthesis of benzoyl spiro[2.2]pentanes. This process includes the irradiation of 2-mesyloxy phenyl ketones bearing a cyclopropane moiety, leading to the formation of benzoyl spiro[2.2]pentanes through a series of reactions including γ-H-shift, elimination of mesyloxy groups, and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, light intensity, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Spiro[2.2]pentan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the spirocyclic core, while substitution reactions can introduce new functional groups to the benzamide moiety.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-Spiro[2.2]pentan-2-ylbenzamide. The compound's structure allows it to interact with biological targets effectively, making it a candidate for anticancer drug development. For instance, derivatives of similar structures have shown promising activity against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells.
Case Study:
A study evaluated the anticancer activity of several benzamide derivatives, revealing that modifications in the benzamide structure significantly influenced their efficacy against cancer cells. The most potent compounds exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Table 1: Anticancer Activity of Benzamide Derivatives
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| N1 | 5.85 | HCT116 |
| N9 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
1.2 Antimicrobial Properties
This compound and its analogs have also been investigated for their antimicrobial properties. Compounds with similar structural motifs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study:
In a comparative study, several benzamide derivatives were synthesized and screened for antimicrobial activity using minimum inhibitory concentration (MIC) assays. The results indicated that some derivatives had MIC values comparable to or better than established antibiotics .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Synthetic Methodologies
This compound serves as an important intermediate in synthetic organic chemistry. Its unique spirocyclic structure allows for innovative synthetic routes that can lead to the development of new compounds with desirable properties.
2.1 Wittig Rearrangement
The compound can undergo Wittig rearrangement reactions, which are valuable for constructing complex molecular architectures from simpler precursors . This reaction pathway has been explored to create novel chiral compounds that are essential in drug discovery.
Industrial Applications
Beyond its pharmaceutical implications, this compound has potential applications in materials science and industrial chemistry.
3.1 Polymer Additives
Research indicates that spirocyclic compounds can function as effective polymer additives, enhancing properties such as thermal stability and mechanical strength . These attributes make them suitable for use in high-performance materials.
3.2 Lubricants and Fuel Additives
The compound's unique chemical structure may also allow it to be utilized in formulating advanced lubricants and fuel additives, contributing to improved efficiency and reduced wear in mechanical systems .
Mechanism of Action
The mechanism of action of N-Spiro[2.2]pentan-2-ylbenzamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could interact with various biological molecules.
Comparison with Similar Compounds
Structural Analogs: Spirocyclic Quaternary Ammonium Salts
N-Spiro[2.2]pentan-2-ylbenzamide is compared below with other spirocyclic ammonium catalysts to evaluate their catalytic performance.
Key Observations :
- The smaller [2.2]pentane spiro system in this compound provides superior rigidity and enantioselectivity compared to larger analogs like [3.3]heptane derivatives .
- Counterions (e.g., bromide vs. bifluoride) influence reactivity: Bromide salts excel in alkylations, while bifluorides enhance nucleophilicity in Michael additions .
Functional Analogs: Non-Spiro Organocatalysts
Non-spiro catalysts, such as Cinchona alkaloids, are widely used in asymmetric synthesis. A comparison is provided below.
Key Observations :
- Cinchona alkaloids outperform spiro catalysts in conjugate additions (≤98% ee vs. 70–90% ee for spiro systems) due to their adaptable chiral pockets .
- Spiro catalysts like this compound are more effective in sterically congested reactions (e.g., α-amino acid synthesis) owing to their rigid frameworks .
Q & A
Q. Q. What steps are critical for ethically reporting N-Spiro[2.2]pentan-2-ylbenzamide research while avoiding bias?
- Methodological Answer: Disclose all synthetic attempts, including failed routes, in supplementary information. Use blinded data analysis for biological assays and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Cite primary literature over commercial databases to maintain academic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
